![molecular formula C21H19F2N5O3S B2780800 N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide CAS No. 888425-93-2](/img/no-structure.png)

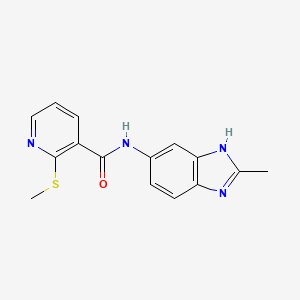

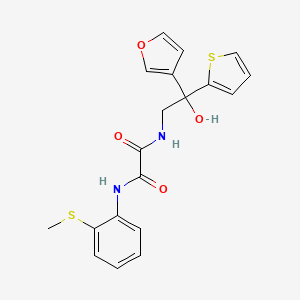

N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

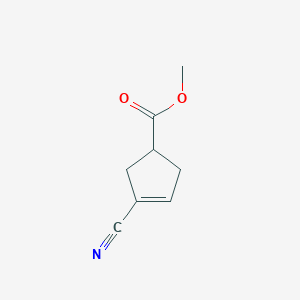

N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Stability

The compound's synthesis involves intricate chemical reactions, highlighting its potential in the development of novel organic molecules with specific functional groups. For instance, researchers have explored the stabilization of cis amide bonds in similar complex molecules, suggesting a broader application in organic synthesis and the creation of new materials with tailored properties (Forbes, Beatty, & Smith, 2001). Additionally, the synthesis of novel aromatic polyimides incorporating similar chemical structures has been documented, demonstrating the material's application in creating high-performance polymers with desirable thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiproliferative Activity and Molecular Docking Studies

Compounds with a similar chemical backbone have been synthesized and analyzed for their antiproliferative activity against various cancer cell lines. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed significant inhibition against colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting the potential therapeutic applications of these molecules in cancer treatment (Huang et al., 2020). Molecular docking studies further support the compound's mechanism of action, offering insights into drug design strategies for targeting specific proteins involved in cancer proliferation.

Applications in Materials Science

The research also extends to the synthesis of heterocyclic and non-heterocyclic entities, potentially serving as antibacterial and anti-HIV agents. This reflects the compound's versatility in contributing to the development of new drugs and materials with significant biological activity (Patel & Chikhalia, 2006). Furthermore, the study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety demonstrates the potential of these molecules in creating new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide involves the reaction of 2-(4-ethylanilino)-2-oxoethyl thioacetate with 5-amino-2,4-dihydroxypyrimidine, followed by the reaction of the resulting intermediate with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "2-(4-ethylanilino)-2-oxoethyl thioacetate", "5-amino-2,4-dihydroxypyrimidine", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-(4-ethylanilino)-2-oxoethyl thioacetate with 5-amino-2,4-dihydroxypyrimidine in the presence of a base to form N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]thioacetate intermediate.", "Step 2: Hydrolysis of the N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]thioacetate intermediate with a base to form N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl] intermediate.", "Step 3: Reaction of the N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl] intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to form the final compound N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide." ] } | |

CAS RN |

888425-93-2 |

Molecular Formula |

C21H19F2N5O3S |

Molecular Weight |

459.47 |

IUPAC Name |

N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H19F2N5O3S/c1-2-11-3-6-13(7-4-11)25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-8-14(22)15(23)9-12/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChI Key |

RPEKTCNECTULGM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

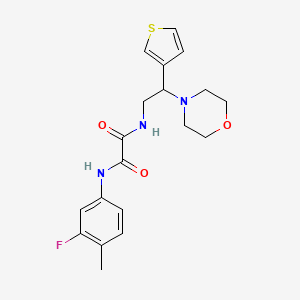

![2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2780723.png)

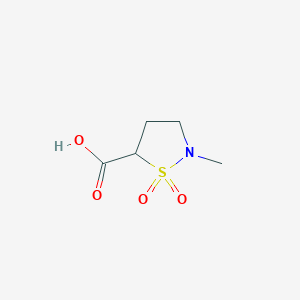

![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)

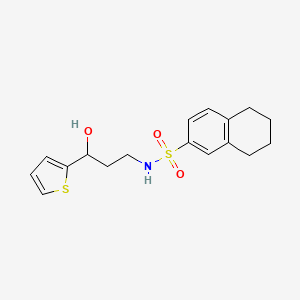

![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)